molecular formula C15H17NO3 B7906638 (R)-4-Benzyl-3-pent-4-enoyloxazolidin-2-one

(R)-4-Benzyl-3-pent-4-enoyloxazolidin-2-one

Cat. No.: B7906638
M. Wt: 259.30 g/mol
InChI Key: VKEZZGBUHSYSJM-CYBMUJFWSA-N
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Description

(R)-4-Benzyl-3-pent-4-enoyloxazolidin-2-one is a chiral oxazolidinone derivative that serves as a pivotal chiral auxiliary in advanced asymmetric organic synthesis. This compound enables researchers to achieve high stereoselectivity in key bond-forming reactions, particularly in the synthesis of enantiomerically pure complex molecules. Its structure is characterized by a pent-4-enoyl chain, which provides a versatile handle for further functionalization and cyclization reactions. With a molecular weight of 259.30 g/mol and typically appearing as an oil in its pure form , this reagent offers researchers a valuable tool for constructing stereochemically defined molecular architectures. The (R)-configured benzyl-oxazolidinone scaffold is renowned for its ability to direct stereochemistry in aldol reactions, alkylations, and Diels-Alder cycloadditions, making it indispensable for medicinal chemistry programs targeting biologically active compounds. While this specific compound is for synthetic chemistry applications, related compounds and extracts, such as sarsasapogenin from Anemarrhena asphodeloides, demonstrate significant research value in biological systems through mechanisms involving the inhibition of NF-κB signaling pathways . This compound is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4R)-4-benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-3-9-14(17)16-13(11-19-15(16)18)10-12-7-5-4-6-8-12/h2,4-8,13H,1,3,9-11H2/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEZZGBUHSYSJM-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1C(COC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-3-pent-4-enoyloxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Addition of the Pent-4-enoyl Group: This step often involves the use of pent-4-enoyl chloride in the presence of a base to facilitate the acylation reaction.

Industrial Production Methods

Industrial production of ®-4-Benzyl-3-pent-4-enoyloxazolidin-2-one may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production at scale.

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-3-pent-4-enoyloxazolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the double bond in the pent-4-enoyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

(R)-4-Benzyl-3-pent-4-enoyloxazolidin-2-one is utilized as a building block in organic synthesis. It serves as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically enriched compounds. The compound can undergo various chemical reactions including oxidation, reduction, substitution, and addition, making it versatile for synthetic applications .

Biology

The compound has demonstrated biological activities that make it a candidate for further research:

  • Antimicrobial Properties : Studies show that this compound exhibits significant antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus .
  • Anticancer Activity : Research indicates that this compound acts as an inhibitor of histone deacetylases (HDACs), specifically HDAC6 and HDAC8. Its selectivity for these enzymes suggests potential therapeutic applications in cancer treatment by modulating gene expression related to cell cycle regulation and apoptosis .

Medicine

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent . Its ability to selectively inhibit HDACs positions it as a promising candidate for developing novel anticancer therapies with potentially fewer side effects compared to non-selective HDAC inhibitors .

Materials Science

This compound is also applied in the development of advanced materials. It enhances the mechanical properties and thermal stability of polymers and coatings, making it valuable in material science research .

Agricultural Chemistry

In agricultural applications, this compound can be utilized in the formulation of agrochemicals. Its unique properties may improve the efficacy of pesticides and herbicides while minimizing environmental impact .

Case Study 1: HDAC Inhibition

A study demonstrated that this compound exhibited low nanomolar IC50 values against HDAC6 and HDAC8. This indicates potent inhibitory effects that could be leveraged for cancer therapy. The study utilized docking analyses to provide structural rationale for its selectivity against these enzymes .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound revealed effective inhibition of pathogenic bacterial growth in vitro. The results suggest its potential application in treating bacterial infections .

Mechanism of Action

The mechanism by which ®-4-Benzyl-3-pent-4-enoyloxazolidin-2-one exerts its effects involves its interaction with specific molecular targets. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, influencing biochemical pathways. For example, in asymmetric synthesis, it can form stable intermediates that direct the formation of specific enantiomers.

Comparison with Similar Compounds

Structural Variations in Acyl Groups

The acyl group at the 3-position significantly influences reactivity and applications. Key examples include:

Compound Name CAS No. Molecular Formula Molecular Weight Acyl Substituent Key Features
This compound 104266-88-8 C₁₅H₁₇NO₃ 259.3 Pent-4-enoyl α,β-unsaturation enables conjugate additions; used in Fingolimod synthesis
(R)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one 145589-03-3 C₁₅H₁₉NO₃ 261.32 3-Methylbutanoyl Branched acyl chain reduces reactivity; high similarity (1.00) to target
(S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one 104266-88-8 C₁₅H₁₇NO₃ 259.3 Pent-4-enoyl (S-config) Enantiomeric form; potential differences in stereoselective reactions
(R)-4-Benzyl-3-butyryloxazolidin-2-one 112459-79-7 C₁₃H₁₅NO₃ 233.26 Butyryl Shorter acyl chain; lower molecular weight; reduced steric hindrance
(S)-4-Benzyl-3-heptanoyloxazolidin-2-one 183665-57-8 C₁₇H₂₁NO₃ 287.35 Heptanoyl Longer saturated chain; increased lipophilicity

Notes:

  • Stereochemistry: Enantiomers (e.g., R vs. S configurations) exhibit identical physical properties but divergent reactivities in chiral environments. For instance, the (S)-pent-4-enoyl variant may yield undesired stereoisomers in asymmetric syntheses .
  • Acyl Chain Length: Longer chains (e.g., heptanoyl) increase lipophilicity, impacting solubility and pharmacokinetics in drug candidates .

Biological Activity

(R)-4-Benzyl-3-pent-4-enoyloxazolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the oxazolidinone class of compounds. Its structure can be represented as follows:

  • Chemical Formula : C13H15NO3
  • Molecular Weight : 233.26 g/mol

The compound features a benzyl group, a pentenoyl moiety, and an oxazolidinone ring, which contribute to its biological properties.

The biological activity of this compound has been linked to several mechanisms:

  • Histone Deacetylase Inhibition : Similar to other oxazolidinones, this compound may exhibit histone deacetylase (HDAC) inhibitory activity. HDAC inhibitors are known for their role in cancer therapy by altering gene expression and promoting apoptosis in cancer cells .
  • Vasodilative Effects : Compounds with similar structures have demonstrated vasodilative properties. For instance, related benzylquinazolinones have shown significant vasodilation in isolated rat mesenteric arterial rings, suggesting that this compound may also possess similar antihypertensive effects .
  • Antimicrobial Activity : Studies on oxazolidinones indicate that they can inhibit bacterial protein synthesis, making them effective against various bacterial strains including resistant ones like Staphylococcus aureus .

Case Study 1: HDAC Inhibition

A study investigating the structure–activity relationship of oxazolidinones revealed that modifications at specific positions could enhance HDAC selectivity. The analogs showed potent inhibition of HDAC6 and HDAC8, which are implicated in cancer progression. The findings suggest that this compound could be developed further as a selective HDAC inhibitor for therapeutic applications in oncology .

Case Study 2: Vasodilative Properties

Research on related compounds indicated that this compound might exhibit significant vasodilative effects. In experiments with hypertensive rat models, compounds structurally similar to this oxazolidinone demonstrated a dose-dependent reduction in blood pressure, highlighting its potential as an antihypertensive agent .

Data Tables

PropertyValue
Chemical NameThis compound
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
HDAC6 IC5048 nM
HDAC8 IC5027 nM

Q & A

Q. What are the common synthetic routes for (R)-4-Benzyl-3-pent-4-enoyloxazolidin-2-one, and how are reaction conditions optimized for enantiomeric purity?

The synthesis often employs chiral auxiliaries and low-temperature enolate formation. For example, lithium bis(trimethylsilyl)amide (LHMDS) in tetrahydrofuran (THF) at −78°C under argon is used to generate enolates from precursors like (R)-4-benzyl-3-propionyloxazolidin-2-one, ensuring stereochemical control . Purification via flash silica chromatography (e.g., 1:4 ethyl acetate/petroleum ether) enhances enantiomeric purity, as demonstrated in analogous oxazolidinone syntheses . Key parameters include inert atmosphere maintenance, strict temperature control, and stoichiometric precision to minimize racemization.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is critical for confirming stereochemistry and functional groups. For instance, 1^1H and 13^{13}C NMR can resolve benzyl and enoyl proton environments, while 2D techniques (COSY, NOESY) validate spatial arrangements. Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1750–1800 cm1^{-1}) and enol ether linkages. Mass spectrometry (HRMS) provides molecular weight validation (e.g., [M+H]+^+ peaks) . X-ray crystallography, using programs like SHELXL, offers definitive structural confirmation .

Q. How should researchers handle safety and stability concerns during experimental work with this compound?

Safety Data Sheets (SDS) recommend using personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential skin/eye irritation. Stability tests under varying temperatures (e.g., −20°C for long-term storage) and inert atmospheres (argon) prevent degradation. Reactivity with strong oxidizing agents or acids should be assessed via small-scale pilot reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments using X-ray crystallography and computational modeling?

X-ray diffraction with SHELX software (e.g., SHELXL for refinement) provides unambiguous stereochemical data. For ambiguous cases, density functional theory (DFT) calculations (e.g., Gaussian or ORCA) predict NMR chemical shifts or optical rotations, which are compared to experimental values. Discrepancies may arise from crystal packing effects or solvent interactions, necessitating multi-method validation .

Q. What strategies are recommended for analyzing reaction byproducts under varying catalytic conditions?

High-performance liquid chromatography (HPLC) with chiral columns isolates byproducts, while LC-MS identifies their molecular formulas. Kinetic studies under different catalysts (e.g., Evans’ oxazaborolidines) reveal selectivity trends. For example, dibutyl boron triflate in dichloromethane may produce undesired diastereomers, requiring iterative reaction condition adjustments .

Q. How should crystal structure refinement address twinning or disorder in this compound?

WinGX-integrated tools (SHELXL, TWINABS) handle twinning by applying HKLF5 format data. For disorder, partial occupancy refinement and restraint commands (e.g., SIMU, DELU) model anisotropic displacement. Validation metrics (R-factor, Flack parameter) ensure reliability, with ORTEP visualization confirming plausible molecular geometry .

Q. What methodological considerations are critical when integrating chiral HPLC with computational predictions for validating enantiomeric excess (ee)?

Q. How can reproducibility challenges in enantioselective synthesis be mitigated?

Standardized protocols for reagent drying (e.g., THF over sodium/benzophenone) and catalyst activation (e.g., LHMDS titration) reduce variability. Collaborative round-robin experiments across labs identify critical parameters (e.g., stirring rate, cooling duration). Reporting detailed crystallographic data (CCDC entries) and NMR raw files ensures peer verification .

Key Citations and Tools

  • Synthesis : LHMDS/THF protocols , silica chromatography .
  • Crystallography : SHELX , WinGX .
  • Computational Modeling : DFT for stereochemical validation .
  • Safety : SDS guidelines for PPE and storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.